2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
“2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . It has a molecular formula of C14H13N3O3S and a molecular weight of 303.34 .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67-93% by some variations of protocols previously reported .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions of this compound are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors of the compound . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .Scientific Research Applications
Antagonistic Activity on Serotonin 5-HT6 Receptors
One of the primary scientific research applications of this compound involves its antagonistic activity on serotonin 5-HT6 receptors. Studies have shown that derivatives of 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidines, including those with modifications in the 7 position, exhibit significant activity as 5-HT6 antagonists. These findings suggest potential therapeutic implications, particularly in the treatment of central nervous system (CNS) diseases (Ivachtchenko et al., 2013); (Ivachtchenko et al., 2011); (Ivachtchenko et al., 2012).
Antimicrobial Properties
Another area of research for this compound includes its antimicrobial properties. A study exploring novel pyrazolo[1,5-a]pyrimidine ring systems with the phenylsulfonyl moiety revealed that several derivatives showed significant antimicrobial activities, surpassing even those of reference drugs (Alsaedi et al., 2019). Similarly, research involving heterocyclic compounds containing phenylsulfonyl groups demonstrated promising antimicrobial effects when incorporated into various materials, suggesting potential applications in surface coatings and other areas (El‐Wahab et al., 2015).
Anticancer and Anti-Inflammatory Activities
Compounds with structures related to 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol have been researched for their anticancer and anti-inflammatory properties. Studies indicate that certain pyrazolopyrimidine derivatives exhibit significant anticancer activities and can also act as anti-5-lipoxygenase agents, further underscoring their potential in medical applications (Rahmouni et al., 2016). Additionally, compounds in this class have demonstrated noteworthy anti-inflammatory effects, with some showing comparable activity to established drugs like Indomethacin (Aggarwal et al., 2014).
Future Directions
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-10-7-13-15-11(8-14(18)17(13)16-10)9-21(19,20)12-5-3-2-4-6-12/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBBWTLJCUOVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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